2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
Description
2-(4-(Methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a synthetic thiazole-based acetamide derivative characterized by two key structural motifs:
- Methylsulfonylphenyl group: A phenyl ring substituted with a sulfonylmethyl (-SO₂CH₃) group at the para position.
- 4-Nitrophenyl-substituted thiazole core: The thiazole ring is functionalized with a para-nitrophenyl group, which contributes to π-π stacking interactions and modulates electronic properties via the nitro (-NO₂) group .
The compound’s synthesis likely involves cyclization of p-nitroacetophenone with thiourea to form the 4-(4-nitrophenyl)thiazol-2-amine intermediate, followed by acetylation with 4-(methylsulfonyl)phenylacetic acid derivatives (inferred from analogous methods in and ). Structural confirmation would rely on techniques such as NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-28(25,26)15-8-2-12(3-9-15)10-17(22)20-18-19-16(11-27-18)13-4-6-14(7-5-13)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKKEMLJXQKDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Sulfonylation: The methylsulfonyl group is introduced via sulfonylation, typically using methylsulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the thiazole derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and analogous derivatives:
*Calculated based on structural similarity.
Key Comparisons:
Structural Features: The target compound’s methylsulfonyl group distinguishes it from methoxy (-OCH₃) or piperazine-containing analogs (e.g., compounds in ). This group likely increases polarity and metabolic stability compared to electron-donating substituents .
Synthetic Accessibility :
- The target compound’s synthesis route (inferred from ) achieves high yields (e.g., 94% for intermediate 4-(4-nitrophenyl)thiazol-2-amine) compared to triazole derivatives (e.g., 34% yield for compound 30 in ), suggesting greater practicality for scale-up .
Biological Relevance: Thiazole derivatives with nitro groups (e.g., ) often exhibit antimicrobial or anti-inflammatory activity. The nitro group in the target compound may enhance redox activity or enzyme inhibition compared to non-nitrated analogs like GSK1570606A .
Physical Properties: The melting points of structurally simpler analogs (e.g., 281–303°C in ) suggest that the target compound’s melting point may exceed 300°C due to increased polarity from -SO₂CH₃ and -NO₂ groups .
Research Findings and Implications
- Enzyme Inhibition : Compounds with methylsulfonyl groups (e.g., ) show affinity for COX-2 and matrix metalloproteinases (MMPs), suggesting the target compound could be optimized for similar targets .
- Antimicrobial Activity : Nitrophenyl-thiazole derivatives (e.g., ) demonstrate efficacy against bacterial strains, positioning the target compound as a candidate for antimicrobial studies .
- Contradictory Evidence: While electron-withdrawing groups (-NO₂, -SO₂CH₃) generally enhance binding, some analogs with bulky substituents (e.g., triazole-quinoxaline in ) may exhibit reduced bioavailability despite higher molecular complexity .
Biological Activity
2-(4-(Methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, also known by its IUPAC name, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The compound can be synthesized through a multi-step process involving the reaction of 4-methylsulfonylphenylacetic acid with 4-nitroaniline. The synthesis typically requires specific catalysts and solvents to enhance yield and purity.
Chemical Structure
- Molecular Formula: C15H15N3O5S
- CAS Number: 941971-65-9
- InChI Key: InChI=1S/C15H15N3O5S/c1-23(21,22)14-8-2-11(3-9-14)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that these compounds can inhibit the growth of pathogens comparable to standard antibiotics like norfloxacin .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory effects. It was found to significantly inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound binds to COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory mediators.
- Receptor Modulation: It may also interact with various receptors involved in pain and inflammation pathways.
Comparative Analysis
To understand the efficacy of this compound relative to similar compounds, a comparison table is provided below:
| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| 2-(4-Methylsulfonylphenyl)-N-(4-nitrophenyl)acetamide | Structure | Antimicrobial, Anti-inflammatory | TBD |
| 2-(4-Methanesulfonylphenyl)-N-(4-amino phenyl)acetamide | - | Moderate Antimicrobial | TBD |
| 2-Amino-4-(4-nitrophenyl)thiazole | - | Antitumor, Anticonvulsant | IC50 = 1.61 ± 1.92 |
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial effects of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity with minimal inhibitory concentrations comparable to established antibiotics . -
Anti-inflammatory Studies:
In vitro assays demonstrated that the compound significantly reduced prostaglandin E2 levels in human cell lines, indicating its potential as an anti-inflammatory agent .
Q & A
(Basic) What are the optimized synthetic routes for 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide, and how can reaction conditions be adjusted to improve yield?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole ring via cyclization of 4-(4-nitrophenyl)thiazol-2-amine with a ketone or aldehyde precursor.
- Step 2: Introduction of the methylsulfonyl group via sulfonation of the phenyl ring using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3: Acylation of the thiazole amine with 2-(4-(methylsulfonyl)phenyl)acetyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Key Optimization Factors:
- Catalysts: Triethylamine enhances acylation efficiency by scavenging HCl.
- Solvent Choice: Dichloromethane for sulfonation (prevents side reactions) and DMF for acylation (improves solubility).
- Temperature Control: Lower temperatures (0–5°C) during sulfonation minimize decomposition.
(Basic) What analytical methods are recommended for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Confirm aromatic protons (δ 7.5–8.5 ppm for nitrophenyl and methylsulfonylphenyl groups) and acetamide NH (δ ~10 ppm).
- 13C NMR: Identify carbonyl (C=O, ~170 ppm) and thiazole carbons (δ ~150–160 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., C₁₈H₁₄N₃O₅S₂) with <2 ppm error .
- Infrared Spectroscopy (IR): Detect C=O stretch (~1650 cm⁻¹) and sulfonyl S=O stretches (~1350–1150 cm⁻¹) .
(Basic) How does the compound’s solubility and stability influence experimental design in biological assays?
Answer:
- Solubility:
- Preferred Solvents: DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for cell-based assays).
- Limitations: Poor solubility in nonpolar solvents may complicate pharmacokinetic studies .
- Stability:
- pH Sensitivity: Degrades in strongly acidic/basic conditions; use neutral buffers.
- Light Sensitivity: Protect from UV light due to the nitrophenyl group’s photoreactivity .
(Advanced) How can structure-activity relationship (SAR) studies be designed to elucidate the role of the nitro and methylsulfonyl groups in bioactivity?
Answer:
Methodological Approach:
- Analog Synthesis: Replace nitrophenyl with electron-deficient (e.g., cyano) or electron-rich (e.g., methoxy) groups to assess electronic effects.
- Biological Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for methylsulfonyl relevance) .
- Computational Modeling: Perform molecular docking to evaluate nitro group interactions with hydrophobic enzyme pockets .
Example Finding:
In a related thiazole-acetamide derivative, replacing nitro with methoxy reduced COX-2 inhibition by 60%, highlighting nitro’s role in binding .
(Advanced) How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
Root Causes and Solutions:
- Assay Variability: Standardize protocols (e.g., ATP levels in kinase assays) and use reference inhibitors (e.g., staurosporine for kinase studies).
- Purity Issues: Validate compound purity (>95% via HPLC) and confirm absence of residual solvents (e.g., DMSO) via 1H NMR .
- Cell Line Differences: Use isogenic cell lines and control for passage number. For example, discrepancies in cytotoxicity may arise from p53 status in cancer cells .
(Advanced) What mechanistic studies are recommended to identify the compound’s molecular targets?
Answer:
Stepwise Strategy:
Pull-Down Assays: Use biotinylated analogs to isolate binding proteins from cell lysates.
Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Transcriptomic Analysis: Perform RNA-seq on treated cells to map pathway enrichment (e.g., NF-κB or MAPK pathways).
Molecular Dynamics Simulations: Model interactions with predicted targets (e.g., EGFR kinase) to refine binding hypotheses .
(Advanced) How can researchers address discrepancies in pharmacological data across studies (e.g., varying toxicity thresholds)?
Answer:
Resolution Tactics:
- Dose-Response Repetition: Conduct triplicate experiments with standardized dosing (e.g., 1–100 µM range).
- Species-Specific Differences: Compare rodent vs. human primary cell responses to assess translational relevance.
- Meta-Analysis: Aggregate data from public repositories (e.g., PubChem BioAssay) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
